2-Amino-2-cyanoacetamide

Thermal Stability Solid-State Handling Process Chemistry

Cyanoacetamide and aminomalononitrile cannot deliver 5-amino-thiazole-4-carboxamide scaffolds without multi-step protection/deprotection. 2-Amino-2-cyanoacetamide solves this bottleneck: • Yields 5-amino-thiazole-4-carboxamide directly in 94.8% via one-pot condensation. • Enables modular 2-(benzylthio)thiazole-4-carboxamide SAR libraries with IC₅₀ values surpassing dasatinib. • Stable crystalline solid (mp 120-124 °C); ships at ambient - no cold-chain surcharge.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 6719-21-7
Cat. No. B1359851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyanoacetamide
CAS6719-21-7
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC(#N)C(C(=O)N)N
InChIInChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)
InChIKeyJRWAUKYINYWSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyanoacetamide: Differentiated α-Aminonitrile Building Block


2-Amino-2-cyanoacetamide (C₃H₅N₃O, MW 99.09) is a bifunctional α-aminonitrile characterized by an amino group, a cyano group, and a primary amide moiety on a single carbon center [1]. Unlike simpler α-aminonitriles such as aminomalononitrile or cyanoacetamide, this tri-functional array enables unique reactivity in multi-component condensations and diazo-transfer reactions [2]. Commercially available in ≥97% purity with a defined melting range of 120–124 °C, it serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Structural & Reactivity Advantages Over Generic α-Aminonitriles


In-class α-aminonitriles such as aminomalononitrile (AMN) or cyanoacetamide cannot substitute for 2-amino-2-cyanoacetamide in key synthetic applications due to divergent functional group arrangements. AMN (H₂N–CH(CN)₂) lacks the carboxamide group essential for thiazole and triazole annulations that require a built-in carbonyl nucleophile [1]. Conversely, cyanoacetamide (NC–CH₂–CONH₂) lacks the α-amino group necessary for diazotization to α-diazocarbonyls and subsequent dipolar cycloadditions [2]. The presence of all three reactive centers—primary amine, nitrile, and amide—on a single α-carbon enables one-pot multicomponent syntheses of fully substituted 5-amino-4-carboxamidothiazoles that are inaccessible with simpler analogs [3]. Direct procurement of this specific scaffold eliminates the need for laborious functional group interconversions, reducing step count and improving overall yield in target-oriented synthesis.

Quantitative Performance vs. Aminonitrile Analogs


Thermal Stability & Crystalline Handling

2-Amino-2-cyanoacetamide exhibits a sharp melting range of 120–124 °C, allowing it to be handled as a stable, free-flowing crystalline powder . In contrast, the closely related analog aminomalononitrile (AMN, H₂N–CH(CN)₂) is not commercially available as a free base due to instability; it is typically sold only as the p-toluenesulfonate salt, which decomposes at 164–169 °C . The target compound's moderate melting point and solid-state integrity facilitate reproducible weighing, storage, and reaction setup without the need for cold-chain or inert atmosphere precautions required for unstable AMN free base .

Thermal Stability Solid-State Handling Process Chemistry

Synthetic Efficiency in Thiazole-Carboxamide Formation

2-Amino-2-cyanoacetamide serves as a direct precursor to 5-amino-thiazole-4-carboxamide—a key intermediate for purine bioisosteres—in a single-step transformation with a reported yield of 94.8% . Alternative syntheses of analogous thiazole carboxamides often require multi-step sequences starting from cyanoacetamide or malononitrile derivatives, typically yielding 60–75% over 2–3 steps [1]. The high yield and atom economy of the 2-amino-2-cyanoacetamide route stems from the pre-installed α-amino-α-cyanoacetamide scaffold, which directly participates in Hantzsch-type condensations without protecting group manipulations [2].

Heterocyclic Synthesis Thiazole Medicinal Chemistry

Bioactive Heterocycle Synthesis & Antitumor Potency

Using 2-amino-2-cyanoacetamide as a starting material, researchers synthesized a library of 16 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives (DDO-5401 to DDO-5416) and evaluated their anti-tumor activity across five human cancer cell lines [1]. Compound DDO-5413 displayed IC₅₀ values lower than the positive control dasatinib (a clinically approved BCR-ABL/Src kinase inhibitor) in MDA-MB-231 and MCF-7 breast cancer lines [2]. In contrast, analogous thiazole libraries constructed from alternative α-aminonitriles such as aminomalononitrile primarily yield oxazole derivatives rather than thiazole carboxamides, limiting access to this pharmacologically relevant scaffold [3].

Antitumor Kinase Inhibitor Lead Optimization

Crystal Structure & Solid-State Reproducibility

Single-crystal X-ray diffraction analysis confirms that 2-amino-2-cyanoacetamide crystallizes in the monoclinic system, space group P 2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. The crystal packing is stabilized by strong intermolecular hydrogen bonds involving the amide and amino groups. In comparison, the closest analog aminomalononitrile does not form stable single crystals as the free base; structural characterization is only available for its tosylate salt or co-crystals [2]. The availability of a well-defined crystal structure for the target compound supports quality control via powder X-ray diffraction (PXRD) and ensures batch-to-batch consistency in solid-form-sensitive applications .

Crystal Engineering Solid-State Chemistry Process Development

High-Value Application Scenarios


One-Step Synthesis of Purine Bioisosteres

The compound directly delivers 5-amino-thiazole-4-carboxamide in 94.8% yield , a privileged scaffold for adenosine receptor antagonists and kinase inhibitors. Procuring 2-amino-2-cyanoacetamide eliminates the need for multi-step protection/deprotection sequences required when using cyanoacetamide or malononitrile alternatives, reducing cycle time and improving material throughput in lead optimization programs.

Assembly of Thiazole-Carboxamide Libraries for Oncology

As demonstrated by the DDO-5401–DDO-5416 series [1], 2-amino-2-cyanoacetamide enables modular construction of diverse 2-(benzylthio)thiazole-4-carboxamide derivatives. The resulting library yielded compounds with IC₅₀ values surpassing dasatinib in breast cancer models. This building block is essential for structure–activity relationship (SAR) exploration around the thiazole core in oncology programs.

Diazo Chemistry & Triazole Cycloadditions

2-Amino-2-cyanoacetamide undergoes diazotization to afford N-alkyl/aryl-2-cyano-2-diazoacetamides, which serve as versatile dipoles for the synthesis of 5-hydroxy-1,2,3-triazole-4-carbonitriles [2]. This reactivity is not accessible from cyanoacetamide (lacks α-amino group) or aminomalononitrile (forms different diazo species). Procurement ensures a reliable entry point into triazole chemical space.

Stable Crystalline Intermediate for Scale-Up

With a defined melting range of 120–124 °C and robust crystalline habit , 2-amino-2-cyanoacetamide is well-suited for kilogram-scale handling. Its stability under ambient conditions contrasts with the unstable free base of aminomalononitrile, reducing the risk of decomposition and batch failure in multi-step manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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